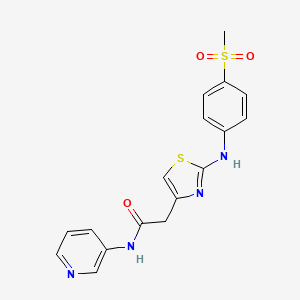

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide

Description

The compound 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide features a thiazole core substituted with a 4-(methylsulfonyl)phenylamino group at position 2 and an acetamide linker connected to a pyridin-3-yl moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, which enhances stability and may influence receptor binding in biological systems. This structural motif is common in kinase inhibitors and antimicrobial agents, where the thiazole ring and acetamide linkage contribute to target engagement .

Properties

IUPAC Name |

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-26(23,24)15-6-4-12(5-7-15)20-17-21-14(11-25-17)9-16(22)19-13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNSUMDCUHSYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the corresponding aniline derivative using methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Pyridine Derivative: The final step involves coupling the thiazole derivative with a pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Research Findings and Implications

- Structural Flexibility : Substitutions on the phenyl ring (e.g., methylsulfonyl, methoxy, trifluoromethyl) significantly alter solubility, metabolic stability, and target affinity.

- Biological Performance : Methylsulfonyl-containing compounds often exhibit superior binding to charged active sites (e.g., ATP pockets in kinases) compared to neutral or lipophilic substituents .

- Synthetic Challenges : Electron-withdrawing groups like methylsulfonyl may require protective group strategies or specialized coupling reagents to achieve high yields .

Biological Activity

Overview

2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that exhibits significant biological activities, particularly as an inhibitor of cyclooxygenase-2 (COX-2). This compound belongs to the thiazole derivatives class, which are known for their diverse pharmacological properties. The presence of functional groups such as methylsulfonyl and pyridine enhances its potential interactions with various biological targets, making it a candidate for further medicinal chemistry research.

The primary mechanism of action for this compound involves the inhibition of the COX-2 enzyme, which plays a crucial role in the arachidonic acid pathway responsible for inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects. This mechanism is particularly relevant in the context of inflammatory diseases and pain management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for elucidating how specific structural features influence biological activity. The following table summarizes key structural features and their associated biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains thiazole; lacks sulfonamide | Antimicrobial |

| N-(4-Methylsulfonylphenyl)-acetamide | Methylsulfonamide; simpler structure | Anti-inflammatory |

| 1-(Phenylethyl)-3-thiazolidine | Related thiazole structure; different substituents | Anticancer |

The unique combination of the methylsulfonyl group with thiazole and pyridine moieties in this compound suggests enhanced biological activity compared to simpler analogs.

Pharmacological Applications

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

- Anti-inflammatory Activity : By targeting COX-2, this compound may be effective in treating conditions characterized by inflammation.

- Anticancer Potential : Thiazole derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some thiazole compounds demonstrate activity against bacterial strains, indicating potential applications in treating infections.

Case Studies

- Case Study on COX-2 Inhibition : A study highlighted that thiazole derivatives similar to this compound significantly reduced inflammation in animal models by inhibiting COX-2 activity, leading to decreased levels of inflammatory markers.

- Anticancer Activity Assessment : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established anticancer drugs. The presence of specific substituents on the thiazole ring was correlated with enhanced potency.

Q & A

Q. Table 1: Reaction Condition Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thiazole formation | Ethanol, 80°C, 12h | 65 | 95% | |

| Sulfonamide coupling | DMF, NaH, 0°C, 4h | 72 | 98% | |

| Amidation | EDC/HOBt, DCM, rt, 24h | 58 | 97% |

Q. Optimization Tips :

- Use anhydrous solvents and inert atmospheres to avoid hydrolysis.

- Screen alternative catalysts (e.g., DMAP) to improve amidation yields .

What advanced analytical techniques are critical for characterizing this compound and validating its structural integrity?

Answer:

Comprehensive characterization requires:

- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and acetamide carbonyl signals (δ ~168-170 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 415.1024) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. Data Validation :

- Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in regiochemistry .

How can researchers design experiments to elucidate structure-activity relationships (SAR) for kinase inhibition?

Answer:

Methodology :

Structural modifications : Synthesize analogs with variations in:

- Pyridinyl substituents (e.g., 4-pyridinyl vs. 3-pyridinyl) .

- Methylsulfonyl group replacement (e.g., with trifluoromethyl or cyano) .

In vitro assays :

- Kinase profiling panels (e.g., CDK9, EGFR) to measure IC values .

- Cellular assays for antiproliferative activity (e.g., MTT in cancer cell lines) .

Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK9’s hinge region) .

Q. Table 2: SAR Trends

| Modification Site | Activity Change (CDK9 IC) | Key Interaction |

|---|---|---|

| Pyridin-3-yl → Pyridin-4-yl | 10-fold decrease | Loss of H-bond with Cys106 |

| Methylsulfonyl → Trifluoromethyl | 2-fold increase | Enhanced hydrophobic contact |

How can contradictory biological data (e.g., varying IC50_{50}50 values across studies) be systematically addressed?

Answer:

Root-Cause Analysis :

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound purity : Re-test batches with HPLC purity >98% .

- Cell line heterogeneity : Use isogenic cell lines to control for genetic background .

Q. Validation Strategies :

- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Collaborative inter-laboratory reproducibility studies .

What computational strategies are recommended for predicting off-target interactions and metabolic stability?

Answer:

- Off-target profiling :

- Use SwissTargetPrediction or SEA to identify potential off-target kinases .

- Validate with thermal shift assays (e.g., CETSA) .

- Metabolic stability :

- Simulate CYP450 metabolism with StarDrop’s DEREK Nexus .

- Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .

Q. Table 3: Predicted CYP450 Interactions

| CYP Isoform | Predicted Metabolism Site | Risk Level | Mitigation Strategy |

|---|---|---|---|

| 3A4 | Pyridinyl C-H bond | High | Fluorine substitution |

| 2D6 | Thiazole S-methyl | Moderate | Replace with CF |

How can solubility challenges in biological assays be overcome without compromising activity?

Answer:

Strategies :

Q. Experimental Validation :

What are best practices for designing in vivo pharmacokinetic studies for this compound?

Answer:

Protocol Design :

- Dosing : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodent models .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24h post-dose .

- Analytical method : LC-MS/MS with LLOQ of 1 ng/mL .

Q. Key Parameters :

- Oral bioavailability : Optimize via micronization or lipid-based carriers if <20% .

- Half-life extension : Introduce PEGylated prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.